molecular formula C9H8BrN5O3 B14279975 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine CAS No. 120826-43-9

2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine

Cat. No.: B14279975
CAS No.: 120826-43-9
M. Wt: 314.10 g/mol
InChI Key: IKQPIXUQCPAHRU-RRKCRQDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves multiple steps, starting from uridineThe reaction conditions typically involve the use of azidotrimethylsilane (TMSN3) and bromine sources under controlled conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives from reduction and oxidized products at the bromine site .

Scientific Research Applications

2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves its incorporation into viral DNA, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism is similar to other nucleoside analogs used in antiviral therapy .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.

    3’-Azido-2’,3’-dideoxyuridine (AZU): Similar in structure but lacks the bromine modification.

    3’-Azido-2’,3’-dideoxy-5-iodouridine: Similar structure with iodine instead of bromine.

Uniqueness

2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of both the azido group and the bromine atom, which contribute to its enhanced antiviral activity and potential reduced cytotoxicity compared to other analogs .

Properties

CAS No.

120826-43-9

Molecular Formula

C9H8BrN5O3

Molecular Weight

314.10 g/mol

IUPAC Name

(1R,10S,11S)-11-azido-4-bromo-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one

InChI

InChI=1S/C9H8BrN5O3/c10-4-2-15-7-1-5(13-14-11)6(18-7)3-17-9(15)12-8(4)16/h2,5-7H,1,3H2/t5-,6+,7+/m0/s1

InChI Key

IKQPIXUQCPAHRU-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H]2COC3=NC(=O)C(=CN3[C@@H]1O2)Br)N=[N+]=[N-]

Canonical SMILES

C1C(C2COC3=NC(=O)C(=CN3C1O2)Br)N=[N+]=[N-]

Origin of Product

United States

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